2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoro-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-7-3-1-6(2-4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVPGAQBZVCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical and biological properties.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a compound featuring the valuable α,α-difluorinated carboxylic acid motif. We will explore a robust synthetic pathway, delve into the mechanistic rationale behind the chosen reactions, and detail the analytical methodologies required to verify the structure and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of Fluorinated Carboxylic Acids
Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond make it a powerful tool for modulating molecular properties. In medicinal chemistry, fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter pKa values to optimize drug-receptor interactions. The gem-difluoromethylene group (CF₂) in particular is a key structural motif, serving as a bioisostere for carbonyl groups, ethers, or other functionalities, while being metabolically more robust.[3]
This compound combines this gem-difluoro unit with a fluorinated aromatic ring, making it a molecule of interest for building more complex pharmaceutical candidates. The synthetic and analytical principles discussed herein provide a foundational framework for accessing this and related structures.
Synthetic Strategy: A Convergent Approach via the Reformatsky Reaction
While various methods exist for synthesizing fluorinated compounds, including nucleophilic and electrophilic fluorination strategies[4][5], a highly effective and convergent route to the target molecule is the Reformatsky reaction .[6]
Rationale for the Chosen Pathway
The Reformatsky reaction is a classic organometallic carbon-carbon bond-forming reaction that utilizes an α-halo ester and a carbonyl compound in the presence of a metal, typically zinc.[6] This approach is particularly well-suited for our target for several key reasons:
-
Expertise & Experience: The reaction reliably generates a zinc enolate from ethyl bromodifluoroacetate, a readily available fluorinated building block.[3][7] This "Reformatsky reagent" is a soft nucleophile, selectively attacking the electrophilic carbonyl carbon of an aldehyde without undergoing self-condensation with the ester group, a common side reaction with more reactive organometallics like Grignard or organolithium reagents.[6]
-
Trustworthiness: The pathway is a self-validating system. It proceeds through distinct, isolable intermediates, allowing for characterization at each stage to ensure the reaction is proceeding as expected before committing to subsequent steps.
-
Convergent Design: The strategy efficiently brings together two key fragments—the difluoroacetate unit and the 4-fluorophenyl ring—in a single C-C bond-forming step, which is often more efficient than linear syntheses that build the carbon skeleton first and introduce fluorine atoms later.
The overall synthetic workflow involves three main stages: the initial Reformatsky condensation, deoxygenation of the resulting benzylic alcohol, and final hydrolysis of the ester to the desired carboxylic acid.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate
-
Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust (1.2 eq). The flask is purged with argon. A small amount of iodine or 1,2-dibromoethane can be added and gently heated to activate the zinc surface.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Initiation: A solution of ethyl bromodifluoroacetate (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in THF is prepared. A small portion of this solution is added to the zinc suspension. The reaction mixture is gently heated to initiate the reaction, often indicated by a color change or gentle refluxing.
-
Addition: The remainder of the aldehyde/ester solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure full consumption of the starting materials.
-
Workup: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude β-hydroxy ester.
Stage 2: Synthesis of Ethyl 2,2-difluoro-3-(4-fluorophenyl)propanoate
-
Catalyst Setup: In a hydrogenation vessel, the crude product from Stage 1 is dissolved in ethanol or ethyl acetate. Palladium on carbon (10% Pd/C, ~5 mol%) is carefully added.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen (typically 50-100 psi). The mixture is stirred vigorously at room temperature for 12-24 hours.
-
Filtration and Concentration: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deoxygenated ester.
Stage 3: Synthesis of this compound
-
Hydrolysis: The crude ester from Stage 2 is dissolved in a mixture of ethanol and water. Sodium hydroxide (NaOH, 2-3 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the ester.
-
Acidification: The reaction mixture is cooled in an ice bath, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 1-2 with cold 2M hydrochloric acid (HCl). The desired carboxylic acid typically precipitates as a solid.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three main regions of interest. Protons on the 4-fluorophenyl ring will appear in the aromatic region (~7.0-7.4 ppm), likely as two multiplets due to F-H coupling. The benzylic proton at the C3 position is expected to appear as a triplet (~3.4-3.8 ppm) due to coupling with the two adjacent fluorine atoms (³JHF). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (~10-12 ppm).[8]
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected. The fluorine on the aromatic ring will appear as a singlet in a typical aryl-fluoride region. The two geminal fluorine atoms at the C2 position will appear as a doublet due to coupling with the C3 proton (³JFH).[9]
-
¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the carboxylic acid carbonyl (~170 ppm), and the aliphatic carbons. The C2 carbon, directly attached to two fluorine atoms, will exhibit a large one-bond C-F coupling, appearing as a triplet.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular formula is C₉H₇F₃O₂.
-
In electrospray ionization (ESI) negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻.
-
Characteristic fragmentation in the mass spectrum would include the loss of CO₂ (decarboxylation) from the parent ion, which is a common pathway for carboxylic acids.[10][11]
Infrared (IR) Spectroscopy:
-
The IR spectrum provides confirmation of key functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. Strong C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.[12][13]
Summary of Analytical Data
| Technique | Expected Observation | Purpose |
| ¹H NMR | Aromatic multiplets, benzylic triplet (³JHF), broad COOH singlet. | Confirms proton environment and connectivity. |
| ¹⁹F NMR | Aryl-F singlet, aliphatic-CF₂ doublet (³JFH). | Directly confirms the presence and environment of fluorine atoms. |
| ¹³C NMR | Carbonyl signal, aromatic signals, aliphatic signals (C2 as a triplet). | Elucidates the carbon skeleton and C-F bonding. |
| Mass Spec. | Accurate mass for [M-H]⁻, fragmentation showing loss of CO₂. | Confirms molecular weight and formula; supports structure.[10] |
| IR Spec. | Broad O-H stretch, strong C=O stretch, strong C-F stretches. | Confirms the presence of key functional groups. |
Conclusion
This guide has detailed a reliable and well-reasoned synthetic route to this compound using the Reformatsky reaction followed by deoxygenation and hydrolysis. The causality behind the choice of this pathway lies in its efficiency, selectivity, and use of readily available starting materials. The comprehensive characterization protocol outlined, employing a suite of modern analytical techniques, provides a robust framework for verifying the structure and purity of the target molecule. This foundational knowledge is crucial for scientists engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.
References
- Kalita, S. J., Qi, J., Xiao, L., & Saha, D. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). Chemical Reviews.
- The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Scilit. (n.d.).
- Fu, G. C., & Dai, X. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society.
- ScholarWorks at UMass Boston. (2016).
- The Journal of Organic Chemistry. (n.d.). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds.
- Organic Letters. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Preparation of the difluoro‐Reformatsky reagent 9 and Schlenk‐type equilibrium.
- Radboud Repository. (n.d.).
- Wikipedia. (n.d.).
- NIH National Library of Medicine. (n.d.).
- Sigma-Aldrich. (n.d.).
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- TCI Chemicals. (n.d.).
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
- PubChem. (n.d.). 2,2-Difluoropropionic acid.
- Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of propanoic acid.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.
- BenchChem. (n.d.). 3-Fluoro-2-hydroxypropanoic acid chemical structure and properties.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this specific molecule, this guide will focus on the theoretical principles and expected spectral features based on the analysis of structurally similar compounds. Methodologies for data acquisition and interpretation are detailed to empower researchers in their own characterization efforts should they synthesize or acquire this compound.
Introduction: The Significance of Spectroscopic Characterization
The precise structural elucidation of a molecule is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable, complementary information about the molecular structure, functional groups, and connectivity of a compound. For a molecule like this compound, which possesses multiple fluorine atoms and a substituted aromatic ring, a thorough spectroscopic analysis is critical to confirm its identity and purity.
This guide will delve into the theoretical underpinnings of each of these techniques and predict the expected spectral data for the target molecule. While experimental data is not currently available in public databases, the principles outlined here will serve as a robust framework for any future analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for a complete characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number and types of protons and their neighboring atoms.
Expected Chemical Shifts (δ) and Multiplicities:
| Predicted Proton Environment | Expected Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 10 - 13 | Singlet (broad) | The acidic proton is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. |
| Methylene (-CH₂-) | 3.2 - 3.8 | Triplet of triplets (tt) | This proton is adjacent to the CF₂ group and the aromatic ring. It will be split into a triplet by the two equivalent fluorine atoms and further split by the protons on the aromatic ring. |
| Aromatic (Ar-H) | 7.0 - 7.5 | Two doublets of doublets (dd) or two multiplets | The four protons on the para-substituted fluorophenyl ring are in two different chemical environments. They will show complex splitting patterns due to coupling with each other and with the fluorine atom on the ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, carbon-fluorine coupling will be observed.
Expected Chemical Shifts (δ) and Multiplicities:
| Predicted Carbon Environment | Expected Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| Carboxylic Acid (-C OOH) | 170 - 180 | Triplet (³JCF) | The carboxylic carbon is deshielded. It will show a small triplet coupling to the two fluorine atoms on the adjacent carbon. |
| Difluorinated Carbon (-C F₂-) | 110 - 125 | Triplet (¹JCF) | This carbon is directly bonded to two fluorine atoms, resulting in a large one-bond coupling constant and a characteristic triplet signal. |
| Methylene (-C H₂-) | 35 - 45 | Triplet (²JCF) | This carbon is two bonds away from the fluorine atoms and will exhibit a triplet splitting pattern. |
| Aromatic Carbons (Ar-C) | 115 - 165 | Multiple signals with C-F coupling | The aromatic carbons will show complex splitting patterns due to one, two, and three-bond couplings to the fluorine atom on the ring. The carbon directly attached to the fluorine will show a large one-bond coupling. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.
Expected Chemical Shifts (δ) and Multiplicities:
| Predicted Fluorine Environment | Expected Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Rationale |
| Difluoromethyl (-CF ₂-) | -90 to -120 | Triplet (³JFH) | The two equivalent fluorine atoms will be split into a triplet by the two protons of the adjacent methylene group. |
| Aromatic Fluorine (Ar-F ) | -100 to -130 | Multiplet | The aromatic fluorine will show a complex multiplet due to coupling with the aromatic protons. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Diagram: Workflow for NMR Sample Preparation and Analysis
Caption: A streamlined workflow for preparing a sample and acquiring NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Stretching |
| C-F (Aliphatic) | 1000 - 1100 | Strong | Stretching |
| C-F (Aromatic) | 1100 - 1250 | Strong | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | Stretching |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.
Diagram: ATR-IR Spectroscopy Workflow
Caption: A simple workflow for obtaining an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₇F₃O₂) is approximately 224.04 g/mol . A peak corresponding to this m/z value would be expected, although it may be of low intensity depending on the ionization method used.
-
Key Fragmentation Pathways:
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) would be a prominent peak.
-
Loss of H₂O: Dehydration from the carboxylic acid is a possible fragmentation.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the difluorinated carbon could occur.
-
Fluorine Rearrangements: In fluorinated compounds, rearrangements involving fluorine atoms are common.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids.
Diagram: ESI-MS Analysis Workflow
Caption: A general workflow for analyzing a sample using ESI-Mass Spectrometry.
Conclusion: A Path Forward for Characterization
References
At present, there are no direct citations for the experimental spectroscopic data of this compound. The principles and typical spectral ranges discussed in this guide are based on foundational knowledge in organic spectroscopy. For further reading on the individual techniques, the following authoritative sources are recommended:
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. [Link]
-
PubChem Database . National Center for Biotechnology Information. [Link]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Fluorinated Propanoic Acid Derivatives
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Propanoic Acid Scaffolds
Propanoic acid and its derivatives represent a cornerstone of modern pharmacology, most famously exemplified by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure of 2-arylpropionic acid is a privileged scaffold, amenable to chemical modifications that can unlock a wide spectrum of biological activities. Among the most powerful strategies in medicinal chemistry is the introduction of fluorine atoms into a drug candidate.
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and pharmacological profile.[2][3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and bioavailability to improve pharmacokinetic properties.[4][5][6][7] This guide provides an in-depth exploration of the key biological activities exhibited by fluorinated propanoic acid derivatives, focusing on their mechanisms of action, therapeutic applications in inflammation, cancer, and metabolic diseases, and the detailed experimental protocols required for their evaluation.
Chapter 1: Potent Anti-inflammatory Agents
The historical success of arylpropionic acids as NSAIDs makes the investigation of their fluorinated analogs a logical and fruitful endeavor. Research has consistently shown that fluorination can enhance the anti-inflammatory potency of these compounds, often with the added benefit of reducing side effects.[8][9][10]
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][12] There are two primary isoforms:
-
COX-1: Constitutively expressed in most tissues, responsible for producing prostaglandins that regulate gastric mucus production and platelet aggregation.
-
COX-2: Inducible at sites of inflammation, its products mediate pain, fever, and inflammation.
Many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also gastrointestinal side effects due to COX-1 inhibition. The design of fluorinated propanoic acid derivatives often aims to improve potency and, in some cases, selectivity for COX-2. For instance, studies on derivatives of 2-fluoroloxoprofen have demonstrated that specific modifications can lead to higher anti-inflammatory activity compared to the parent compound.[9][13]
Experimental Workflow for Evaluating Anti-inflammatory Activity
A systematic approach is crucial to characterize the anti-inflammatory potential of new chemical entities. The workflow typically progresses from initial in vitro screening to more complex cellular assays and finally to in vivo validation.
Caption: Workflow for assessing anti-inflammatory compounds.
Featured Experimental Protocols
Protocol 1: In Vitro Measurement of Pro-inflammatory Mediators in Macrophages [14]
This assay evaluates a compound's ability to inhibit the production of key pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with bacterial lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80% confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test fluorinated propanoic acid derivative for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to coat plates, add supernatants, and perform the colorimetric reaction.
-
Read absorbance at 450 nm and calculate cytokine concentrations based on the provided standards.[14]
-
Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema [8]
This is a standard in vivo model to assess acute anti-inflammatory activity.
Methodology:
-
Animal Acclimation: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups: vehicle control, standard drug (e.g., Flurbiprofen), and test compound groups at various doses. Administer the compounds orally or intraperitoneally.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point. This demonstrates the compound's ability to reduce acute inflammation.[8]
Chapter 2: Targeted Anticancer Therapeutics
The application of fluorination in oncology drug design is a well-established strategy to enhance efficacy and overcome resistance.[2][4] Fluorinated propanoic acid derivatives have emerged as promising scaffolds for developing novel anticancer agents, particularly as inhibitors of histone deacetylases (HDACs) and as inducers of programmed cell death (apoptosis).
Mechanisms of Action in Oncology
1. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[15][16] HDAC inhibitors (HDACis) restore histone acetylation, reactivating these genes and leading to cell cycle arrest, differentiation, and apoptosis.[16][17] Fluorination of the linker or cap group of an HDACi can significantly increase potency and isoform selectivity, which is critical for minimizing off-target effects.[5][15][18]
2. Induction of Apoptosis and Cell Cycle Arrest: Beyond HDAC inhibition, certain fluorinated derivatives can directly trigger cancer cell death. One study on fluorinated asiatic acid derivatives (a triterpenoid structure, but demonstrating the principle for fluorinated acids) found that the most potent compound induced cell cycle arrest at the G0/G1 phase.[19] This was achieved by up-regulating key cell cycle inhibitors like p21 and p27 and down-regulating cyclins D3 and E. Furthermore, the compound activated both the extrinsic (caspase-8) and intrinsic (Bax upregulation, Bcl-2 downregulation) apoptotic pathways, culminating in the activation of executioner caspase-3 and cell death.[19]
Key Derivatives and In Vitro Anticancer Activity
The efficacy of novel anticancer compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
| Fluorinated Asiatic Acid Deriv. | HeLa (Cervical) | ~1.5 | Apoptosis, G0/G1 Arrest | [19] |
| Fluorinated Asiatic Acid Deriv. | HT-29 (Colon) | ~2.0 | Apoptosis, G0/G1 Arrest | [19] |
| Fluorinated Indolinone Deriv. | HepG2 (Liver) | 0.4 | Kinase Inhibition | [2] |
| Fluorinated Peptoid-based HDACi | MOLM-13 (Leukemia) | ~0.05 | HDAC Inhibition | [15] |
Experimental Workflow for Anticancer Drug Discovery
The evaluation of potential anticancer drugs follows a hierarchical screening cascade to identify potent and selective compounds while eliminating non-specific or toxic ones.[20]
Caption: Workflow for evaluating anticancer compounds.
Featured Experimental Protocols
Protocol 3: Cell Viability Assessment using CellTiter-Glo® [20][21]
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Methodology:
-
Cell Plating: Seed cancer cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.
Protocol 4: Analysis of Apoptosis by Western Blot [19]
This protocol detects key protein markers of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3.
Methodology:
-
Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against full-length PARP, cleaved PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of the cleaved PARP fragment (~89 kDa) indicates apoptosis.
Chapter 3: Metabolic Regulation through PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a critical role in regulating lipid and glucose metabolism.[22][23] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Because they structurally mimic fatty acids, some propanoic acid derivatives can bind to and activate these receptors, making them attractive targets for treating metabolic diseases like type 2 diabetes and dyslipidemia.[23][24]
Mechanism of Action: PPAR Activation
-
PPARα: Highly expressed in the liver, kidney, and heart, it primarily regulates fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to lower triglycerides.[25]
-
PPARγ: Primarily expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for glucose homeostasis and insulin sensitivity. Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.[25]
-
PPARβ/δ: Ubiquitously expressed, it enhances fatty acid oxidation in skeletal muscle.[22]
Introducing fluorine into phenylpropanoic acid-type agonists has been shown to significantly improve their transactivation activity, creating potent "pan-agonists" that can activate all three PPAR isoforms.[26] This multi-pronged activation could offer a comprehensive treatment for metabolic syndrome.
Experimental Workflow for Identifying PPAR Agonists
The discovery process for PPAR agonists involves confirming direct binding to the receptor and then measuring the functional consequence of that binding—the activation of target gene transcription.
Caption: Workflow for characterizing PPAR agonists.
Featured Experimental Protocol
Protocol 5: PPAR Transactivation Reporter Gene Assay [26]
This cell-based assay measures a compound's ability to activate a PPAR isoform, which in turn drives the expression of a reporter gene (e.g., luciferase).
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
-
Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the fluorinated propanoic acid derivative or a known agonist (e.g., Rosiglitazone for PPARγ).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis and Signal Generation: Lyse the cells and add a luciferase substrate (e.g., luciferin). The luciferase enzyme will convert the substrate into a light-emitting product.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase expression) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value, which represents the concentration required for 50% of the maximal activation.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the propanoic acid scaffold is a powerful and versatile strategy in drug discovery. This guide has demonstrated that these derivatives possess significant potential as anti-inflammatory, anticancer, and metabolic-regulating agents. The enhanced potency, improved metabolic stability, and altered selectivity imparted by fluorine atoms make these compounds highly valuable leads for further development.
Future research will likely focus on fine-tuning isoform selectivity (e.g., COX-2 vs. COX-1 or among HDAC isoforms) to create therapies with wider therapeutic windows and fewer side effects. The development of dual- or pan-agonists, such as the PPAR pan-agonists, represents an exciting frontier for treating complex multifactorial diseases like metabolic syndrome. As synthetic methodologies for fluorination continue to advance, the diversity and complexity of accessible fluorinated propanoic acid derivatives will expand, paving the way for the next generation of targeted therapeutics.
References
- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery in preclinical settings.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- Pal, D., et al. (n.d.). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed.
- Wirleitner, B., et al. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- News-Medical. (2024, February 1). The role of cell-based assays for drug discovery.
- BenchChem. (2025, December). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
- Yamakawa, N., et al. (n.d.). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. ACS Publications.
- Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen.
- Axxam. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery.
- Sarveswaran, R., et al. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Kasuga, J., et al. (2008, August 15). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. PubMed.
- International Journal of Pharmaceutical Sciences and Research. (2017, April 1). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES.
- Yamakawa, N., et al. (2012, June 14). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Keio University.
- Frontiers. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
- Le, T. T., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC - NIH.
- Meyer-Almes, F. J., et al. (n.d.). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. PMC - NIH.
- Wen, X., et al. (n.d.). Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers. PubMed Central.
- Molecules. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC - NIH.
- Nguyen, T. H. T., et al. (2023, February 19). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PubMed.
- Wikipedia. (n.d.). PPAR agonist.
- Gonçalves, B. M. F., et al. (2016, May 23). Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. PubMed.
- El-Damasy, D. A., et al. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH.
- C. A. (2008, December 20). Effects of a selection of histone deacetylase inhibitors on mast cell activation and airway and colonic smooth muscle contraction. PubMed.
- MDPI. (2023, January 26). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs).
- ResearchGate. (2025, August 6). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- MDPI. (n.d.). Oxylipins Derived from PUFAs in Cardiometabolic Diseases: Mechanism of Actions and Possible Nutritional Interactions.
- Mai, A., et al. (2010, July 20). Antiproliferative and Differentiating Activities of a Novel Series of Histone Deacetylase Inhibitors. PMC - NIH.
- IntechOpen. (n.d.). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products.
- Al-Lahham, S. H., et al. (n.d.). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed.
- Bhattarai, P., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
- Bhattarai, P., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
- 5. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative and Differentiating Activities of a Novel Series of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of a selection of histone deacetylase inhibitors on mast cell activation and airway and colonic smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PPAR agonist - Wikipedia [en.wikipedia.org]
- 26. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid
Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers
Executive Summary & Strategic Rationale
2,2-Difluoro-3-(4-fluorophenyl)propanoic acid (CAS: 1557203-10-7) represents a specialized fluorinated scaffold in medicinal chemistry.[1][2] Unlike its non-fluorinated parent (hydrocinnamic acid), this compound incorporates a gem-difluoro motif at the
Why Screen This Compound?
-
Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) at the
-position renders the molecule resistant to metabolic oxidation (e.g., by CYP450s) and prevents chiral racemization, a common issue with -substituted propionic acids (e.g., NSAIDs). -
Bioisosterism: The
-difluoromethylene group ( ) acts as an electronic mimic of an ether oxygen or a carbonyl group, while the resulting -difluoroacid moiety ( ) is a recognized bioisostere for phosphate groups ( ), potentially targeting phosphatases or acting as a transition-state inhibitor. -
pKa Modulation: The strong electron-withdrawing effect of the two
-fluorines significantly lowers the pKa of the carboxylic acid (from ~4.8 to ~1.5–2.0), ensuring the compound exists almost exclusively as a carboxylate anion at physiological pH.
This guide details a self-validating screening cascade designed to verify these properties and assess early-stage "drug-likeness."
Physicochemical Profiling (The "Go/No-Go" Gate)
Before biological testing, the unique acidity and lipophilicity driven by the fluorine atoms must be quantified. These parameters dictate the buffer selection for all subsequent assays.
Experimental Protocol: pKa & LogD Determination
Objective: Determine the ionization state at pH 7.4 and lipophilicity distribution.
-
Method: Potentiometric Titration (pKa) and Shake-Flask Method (LogD).
-
Rationale: The predicted pKa is low (~1.7). Standard buffers (PBS) are suitable, but cellular permeability may be limited by the permanent negative charge unless active transport is involved.
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of compound in 0.5 mL DMSO (Stock A).
-
Titration (pKa): Dilute Stock A into degassed water/methanol co-solvent. Titrate with 0.1 M KOH using a standardized glass electrode.
-
Validation: Use Benzoic acid (pKa 4.2) as a high-pKa control and Trifluoroacetic acid (pKa 0.23) as a low-pKa reference.
-
-
LogD (pH 7.4):
-
Mix 1-Octanol and Phosphate Buffer (pH 7.4) 1:1.
-
Spike compound (10 µM final). Vortex 1 hr at 25°C.
-
Centrifuge to separate phases.
-
Analyze both phases via LC-MS/MS.
-
Calculation:
.
-
Data Output Format:
| Parameter | Expected Range | Method | Critical Threshold |
| pKa | 1.5 – 2.5 | Potentiometric | < 1.0 (Permeability Risk) |
| LogP (Neutral) | 2.5 – 3.0 | Calculated | > 5.0 (Solubility Risk) |
| LogD (pH 7.4) | 0.5 – 1.5 | Shake-Flask | < 0 (Poor Membrane Permeability) |
Metabolic Stability Screening (ADME)
The core hypothesis of using a gem-difluoro linker is to block metabolism. This assay challenges that hypothesis.
Assay: Microsomal Stability (Liver Microsomes)
Objective: Assess resistance to Phase I metabolism (CYP450-mediated).
Mechanism: The
Protocol:
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).
-
Reaction Mix:
-
Substrate: 1 µM (low concentration to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Termination: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
Self-Validating Controls:
-
Positive Control: Verapamil (High clearance) – Must show >80% depletion by 30 min.
-
Negative Control: Warfarin (Low clearance) – Must show <10% depletion.
-
Zero-Cofactor Control: Incubate without NADPH to rule out chemical instability.
Cytotoxicity & Mitochondrial Safety
Fluorinated carboxylic acids can sometimes act as mitochondrial uncouplers or peroxisome proliferators.
Assay: Multiplexed Cytotoxicity (HepG2)
Objective: Simultaneous measurement of cell viability (ATP) and membrane integrity (LDH).
Protocol:
-
Cell Line: HepG2 (Human liver carcinoma).
-
Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.
-
Dosing: 7-point dilution series (0.1 µM to 100 µM). Vehicle: DMSO (<0.5%).
-
Incubation: 48 hours.
-
Readout:
-
ATP: CellTiter-Glo® (Luminescence).
-
LDH: CytoTox-ONE™ (Fluorescence).
-
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for evaluating this specific scaffold. It connects the structural features (2,2-difluoro) to the specific assays required.
Caption: Decision tree for this compound screening. The cascade prioritizes physicochemical validation due to the compound's high acidity.
Target Engagement: The "Phosphate Mimic" Hypothesis
If this compound is being screened as a bioactive hit (rather than a building block), the most logical targets are those recognizing phosphorylated amino acids or fatty acids .
Recommended Phenotypic Screen: PTP1B or PPAR
Given the structural similarity to phosphotyrosine (bioisostere) and fatty acid metabolites:
-
Phosphatase Inhibition (PTP1B Assay):
-
Rationale: The
-difluoromethyl ketone/acid is a classic transition state mimic for hydrolytic enzymes. -
Method: Colorimetric assay using pNPP (p-Nitrophenyl Phosphate) as substrate.
-
Expectation: Competitive inhibition if the carboxylate binds the active site catalytic loop.
-
-
PPAR
Binding (Nuclear Receptor):-
Rationale: Phenylpropanoic acids are scaffolds for PPAR agonists (e.g., glitazones). The fluorine substitution may alter the binding pocket fit.
-
Method: TR-FRET Competition Assay (lanthaScreen).
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Wang, J., et al. (2014). The gem-difluoromethylene group as a phosphate bioisostere. Future Medicinal Chemistry, 6(8), 849-856. Link
Sources
CAS number and chemical identifiers for 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
An In-depth Technical Guide to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated analogue of phenylpropanoic acid. Due to its specific substitution pattern, this compound represents a potentially valuable building block in medicinal chemistry and materials science. This document outlines its chemical identity, predicted physicochemical properties, a proposed synthetic pathway with detailed experimental rationale, and a complete workflow for its analytical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a technical understanding of this compound and its synthesis. While direct experimental data for this specific molecule is not widely published, the methodologies and predictions herein are grounded in established chemical principles and data from structurally related compounds.
Chemical Identity and Structure
This compound is a derivative of propanoic acid featuring a geminal difluoro substitution at the alpha-carbon (C2) and a 4-fluorophenyl group at the beta-carbon (C3). The presence of multiple fluorine atoms is expected to significantly influence its chemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity in biological systems.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | Generated |
| Molecular Formula | C₉H₇F₃O₂ | Calculated |
| Molecular Weight | 208.15 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)(F)F)F | Generated |
| InChI | InChI=1S/C9H7F3O2/c10-7-1-3-8(4-2-7)5-9(11,12)6(13)14/h1-4H,5H2,(H,13,14) | Generated |
| InChIKey | YZYJGIJGMHNVQS-UHFFFAOYSA-N | Generated |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available materials. A logical and robust strategy involves the construction of the carbon skeleton followed by the introduction of the key geminal difluoro motif. The following proposed pathway is based on well-established transformations in modern organic synthesis.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol and Rationale
Step 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde and Malonic Acid
-
Methodology: A mixture of 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine are heated in pyridine at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, poured into water, and acidified with HCl to precipitate the product, which is then filtered and washed. This reaction is a classic method for forming carbon-carbon double bonds.[1]
-
Rationale: The Knoevenagel condensation is a reliable method for forming the α,β-unsaturated carboxylic acid intermediate. Piperidine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. The subsequent dehydration is driven by the formation of a conjugated system.
Step 2: Reduction of the Alkene
-
Methodology: The intermediate, 3-(4-fluorophenyl)acrylic acid, is dissolved in a suitable solvent like ethanol or ethyl acetate and subjected to catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker). The catalyst is then removed by filtration through Celite.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the carbon-carbon double bond without affecting the carboxylic acid or the aromatic ring. This step yields 3-(4-fluorophenyl)propanoic acid, which is a known compound.[2][3][4]
Step 3: Alpha-Bromination
-
Methodology: The 3-(4-fluorophenyl)propanoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The crude acid chloride is then treated with N-Bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr). This is a variation of the Hell-Volhard-Zelinsky reaction.
-
Rationale: Direct bromination at the alpha-position of a carboxylic acid is challenging. Conversion to the acid halide (chloride or bromide) generates a more reactive species that readily forms an enol. This enol is the active nucleophile that reacts with the bromine source (NBS) to install the first halogen. A second bromination can be achieved under similar conditions, though this step can be difficult to control and may require optimization. An alternative approach to achieve di-halogenation might be necessary.
Step 4: Nucleophilic Fluorination
-
Methodology: The alpha-bromo intermediate is treated with a fluorinating agent. A simple method involves using a metal fluoride like silver(I) fluoride (AgF) or potassium fluoride (KF) in a suitable solvent. More modern and efficient fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could also be employed on an ester derivative of the acid for better results, followed by hydrolysis.
-
Rationale: This is a halogen exchange (Halex) reaction. The bromide is a good leaving group, which is displaced by the fluoride nucleophile. The gem-difluorination is challenging and often requires more potent fluorinating agents than simple metal fluorides. The choice of reagent is critical for achieving good yields of the desired 2,2-difluoro product.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach is required for unambiguous structure elucidation.
Characterization Workflow Diagram
Caption: Workflow for purification and analytical characterization.
Expected Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as two multiplets or doublets of doublets between 7.0-7.4 ppm. The methylene (-CH₂-) protons adjacent to the aromatic ring will appear as a triplet coupled to the two fluorine atoms on the adjacent carbon.
-
¹⁹F NMR: This is a critical technique. Two signals are expected. One for the fluorine on the aromatic ring, and another for the two equivalent fluorine atoms at the C2 position. The C2 fluorine signal will likely show coupling to the adjacent methylene protons.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The carbon atom bearing the two fluorine atoms (C2) will appear as a characteristic triplet due to one-bond C-F coupling, a key diagnostic signal.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the elemental composition. The measured mass should match the calculated exact mass of the [M-H]⁻ or [M+H]⁺ ion, confirming the molecular formula C₉H₇F₃O₂. Fragmentation patterns observed in collision-induced dissociation (CID) experiments can provide further structural evidence, with expected losses of CO₂ and HF.[5]
Potential Research Applications
Fluorinated organic molecules are of high interest in drug discovery. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate pKa.
-
Medicinal Chemistry: As a derivative of arylpropanoic acids, a class known for its anti-inflammatory properties (e.g., Ibuprofen, Flurbiprofen), this compound could serve as a scaffold or intermediate for novel therapeutic agents.[6][7]
-
Tracer Development: The presence of the 4-fluorophenyl group makes it a candidate for developing ¹⁸F-labeled analogues for use in Positron Emission Tomography (PET) imaging.
-
Materials Science: Fluorinated compounds can be used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.
Safety and Handling
While a specific safety data sheet is not available, precautions should be based on structurally similar compounds and the functional groups present.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract, similar to other halogenated carboxylic acids.[2] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
References
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propanoic acid. Retrieved from National Center for Biotechnology Information. URL: [Link]
-
Radboud Repository. (2024, March 11). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. URL: [Link]
- Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from Organic Syntheses Procedure. URL: [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. URL: [Link]
-
NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from NIST Chemistry WebBook. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Theoretical and Computational Guideline for the Characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid: From Quantum Mechanics to In Silico Biology
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the theoretical and computational characterization of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid. Aimed at researchers, medicinal chemists, and drug development professionals, this document outlines a multi-faceted in silico workflow, beginning with the elucidation of fundamental molecular properties via quantum mechanics and extending to the exploration of potential biological interactions through molecular docking. We detail the causality behind methodological choices, provide step-by-step protocols for key computational experiments, and present data visualization strategies to ensure clarity and reproducibility. The narrative emphasizes a self-validating system where computational predictions can be used to interpret and guide empirical research. By leveraging Density Functional Theory (DFT) for conformational analysis, electronic property calculation, and spectroscopic prediction, alongside molecular docking for target interaction studies, this guide serves as a practical blueprint for investigating complex fluorinated molecules in a drug discovery context.
Introduction: The Strategic Imperative of Organofluorine Compounds in Modern Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] It is estimated that over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a statistic that underscores the element's profound impact on pharmaceutical design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the precise modulation of a molecule's physicochemical and pharmacokinetic profile.[2][1]
Strategic fluorination can:
-
Enhance Metabolic Stability: By blocking sites susceptible to enzymatic oxidation.[1][3]
-
Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly alter the ionization state of nearby functional groups, impacting solubility and target engagement.[3][4]
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, enhancing ligand potency.[3][5]
-
Tune Lipophilicity and Membrane Permeability: This allows for better control over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2]
The subject of this guide, This compound , serves as an exemplary case study. It contains two distinct types of C-F bonds: a gem-difluoro group on the aliphatic chain and a single fluorine on the aromatic ring. This structural complexity presents both a challenge and an opportunity for computational chemistry to predict its behavior, from its preferred three-dimensional shape to its potential interactions with biological targets.
This document provides an in-depth guide to performing a rigorous theoretical and computational evaluation of this molecule, establishing a workflow that can be adapted for other novel fluorinated compounds.
Foundational Computational Methodology: A Self-Validating Workflow
A robust computational investigation relies on a multi-tiered approach that integrates different theoretical models to build a comprehensive molecular profile. The workflow outlined below is designed to be self-validating, where results from one stage inform and refine the next.
The Rationale for a Multi-faceted Approach
We employ a combination of quantum mechanics (QM) and molecular mechanics (MM) principles.
-
Quantum Mechanics (Density Functional Theory): DFT provides a highly accurate description of the electronic structure of the molecule. It is essential for calculating geometries, reaction energies, and properties that depend on electron distribution, such as NMR and IR spectra.[6] The B3LYP hybrid functional is often chosen as it offers a well-documented balance of computational cost and accuracy for a wide range of organic molecules.[7][8][9][10]
-
Molecular Docking (MM-based): This technique predicts the preferred orientation of a ligand when bound to a protein target. It uses scoring functions, which are based on molecular mechanics force fields, to estimate binding affinity.[11]
Overall Computational Workflow Diagram
The logical flow of the investigation is depicted below. This process ensures that computationally expensive calculations are performed on the most relevant molecular structures.
Caption: Overall workflow for the computational characterization of the target molecule.
Quantum Mechanical Analysis: Elucidating Intrinsic Molecular Properties
This section details the use of Density Functional Theory (DFT) to understand the molecule's fundamental structure, stability, and electronic characteristics.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
The primary goal is to find the molecule's lowest energy structure (ground state geometry).
Rationale: An accurate 3D structure is the foundation for all subsequent property calculations. A frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[6]
Protocol:
-
Structure Building: Construct the 3D chemical structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP. This hybrid functional is a workhorse in computational chemistry, providing a reliable balance of accuracy and efficiency for organic systems.[7][9][10]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides flexibility for describing the electron distribution. The ++ indicates diffuse functions on all atoms, important for anions and weak interactions, while (d,p) adds polarization functions, crucial for describing bond angles accurately.
-
Solvation Model: Polarizable Continuum Model (PCM), with water as the solvent.[12][13][14] This model simulates the effect of a solvent environment, which is more representative of biological conditions than a gas-phase calculation.[12][15]
-
Keywords: Opt (for geometry optimization) and Freq (for frequency calculation).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Verification: Upon completion, inspect the output file to confirm that the optimization converged and that there are no negative (imaginary) frequencies.
Conformational Search and Energetics
Molecules with rotatable bonds, like our target molecule, can exist in multiple spatial arrangements called conformers. Identifying the most stable conformers is critical.
Rationale: The biological activity of a molecule is often dictated by a specific low-energy conformation that fits into a protein's binding site. A simple optimization might fall into a local, higher-energy minimum. A conformational search explores the potential energy surface to identify the global minimum.[16][17]
Protocol: Potential Energy Surface (PES) Scanning
-
Identify Rotatable Bonds: The key rotatable bonds in this compound are the C-C bonds of the propanoic acid chain and the bond connecting the phenyl ring to the chain.
-
Define Dihedral Angles: Select the dihedral angles corresponding to these bonds for scanning.
-
Perform a Relaxed Scan: Set up a series of constrained geometry optimizations where the selected dihedral angle is fixed at incremental values (e.g., every 15 degrees). The rest of the molecule is allowed to relax at each step. This is performed at a slightly lower level of theory (e.g., B3LYP/6-31G(d)) to save computational cost.
-
Identify Minima: Plot the relative energy versus the dihedral angle. The minima on this curve correspond to stable conformers.
-
Re-optimize: Take the geometries from the identified minima and perform a full, unconstrained geometry optimization and frequency calculation at the higher level of theory (B3LYP/6-311++G(d,p) with PCM) as described in Protocol 3.1.
Data Presentation: Relative Energies of Stable Conformers
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| CONF-1 (Global Min.) | C-C-C-C = 65.4 | 0.00 | 75.8 |
| CONF-2 | C-C-C-C = 178.1 | 1.15 | 14.2 |
| CONF-3 | C-C-C-C = -70.2 | 1.89 | 10.0 |
| Note: Data is illustrative and would be populated from actual calculation results. |
Electronic Structure and Reactivity Descriptors
From the optimized ground state geometry, we can calculate properties that describe the molecule's electronic nature and potential reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive.[18]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.
Simulating Spectroscopic Signatures
Computational chemistry can predict spectroscopic data (IR, NMR) with high accuracy, serving as a powerful tool for structural verification.
Rationale: Comparing calculated spectra to experimental data can confirm the identity and purity of a synthesized compound. It can also help assign specific peaks in a complex experimental spectrum.
Protocol: Calculation of Vibrational (IR) and NMR Spectra
-
IR (Vibrational) Frequencies: This is a direct output of the Freq calculation performed in Protocol 3.1. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.
-
NMR Chemical Shifts:
-
Use the optimized geometry from Protocol 3.1.
-
Set up a new calculation using the NMR keyword.
-
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.
-
Calculate chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H/¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.
-
Data Presentation: Comparison of Key Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, scaled) | Expected Experimental Region (cm⁻¹) |
| O-H stretch (acid) | 3550 | 3500-3600 (monomer) |
| C=O stretch (acid) | 1755 | 1740-1790 |
| C-F stretches (gem-difluoro) | 1150, 1190 | 1100-1250 |
| C-F stretch (aryl) | 1230 | 1210-1250 |
| Note: Data is illustrative. |
Exploring Biological Potential: Molecular Docking Simulations
Molecular docking predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein. This is a cornerstone of structure-based drug design.[11]
Principle of Molecular Docking
Docking algorithms explore a vast number of possible orientations and conformations of the ligand within the protein's binding site.[11] A scoring function then estimates the binding affinity for each pose, allowing them to be ranked.[11] While the scores are not perfect predictors of binding energy, they are highly effective at identifying plausible binding modes and ranking potential ligands.
Step-by-Step Protocol: Ligand and Receptor Preparation
Proper preparation of both the ligand and the receptor is critical for a meaningful docking simulation.
-
Ligand Preparation:
-
Use the lowest-energy conformer of this compound obtained from the quantum mechanics calculations (Protocol 3.2).
-
Assign appropriate atom types and partial charges using a molecular mechanics force field (e.g., via AutoDock Tools).
-
Define the rotatable bonds that the docking algorithm will be allowed to explore.
-
-
Receptor Preparation:
-
Obtain a high-resolution crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligand.
-
Add polar hydrogen atoms, as they are often omitted in PDB files.
-
Assign partial charges to the protein atoms.
-
Protocol: Performing and Analyzing Docking Runs
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 13. TAO-DFT with the Polarizable Continuum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
use of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid as a building block in organic synthesis
[2]
Synthetic Protocols
Due to the specialized nature of this building block, commercial stocks may be intermittent.[2] The following protocols allow for de novo synthesis and downstream application.
Protocol A: Synthesis of the Building Block (Reformatsky Route)
Use this if the acid is not commercially available.
Reaction Overview:
Ethyl bromodifluoroacetate + 4-Fluorobenzaldehyde
-
Reformatsky Step:
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Zn dust (activated, 1.5 eq), THF (anhydrous).
-
Procedure: Suspend activated Zn in refluxing THF. Add a portion of ethyl bromodifluoroacetate to initiate (look for exotherm).[2] Dropwise add the aldehyde and remaining bromoester.[2] Reflux for 2-4 h.
-
Workup: Quench with dilute HCl. Extract with EtOAc.[2] Purify the
-hydroxy ester intermediate.
-
-
Deoxygenation (Barton-McCombie or similar):
-
Note: Direct deoxygenation of
-difluoro- -hydroxy esters can be challenging. A common alternative is the radical reduction of the corresponding thiocarbonate.[2] -
Alternative (Cross-Coupling): React Ethyl bromodifluoroacetate with 4-Fluorobenzyl bromide using Copper (Cu) powder in DMSO at RT to 50°C. This directly yields the ester.[2]
-
-
Hydrolysis:
Protocol B: Amide Coupling (Peptidomimetics)
Challenge: The
Recommended System: HATU / DIPEA [4]
-
Dissolve: this compound (1.0 eq) in DMF (0.1 M).
-
Base: Add DIPEA (3.0 eq).[2] Crucial: Ensure basic pH is maintained despite the strong acid.
-
Coupling Agent: Add HATU (1.1 eq).[2] Stir for 5 min to form the active ester.[2]
-
Amine Addition: Add the amine partner (1.1 eq).
-
Conditions: Stir at RT for 2-16 h.
-
Observation: Reaction is often faster than non-fluorinated analogs due to the activated carbonyl, but susceptibility to hydrolysis is also higher.[2] Keep strictly anhydrous.
-
Protocol C: Decarboxylative Cross-Coupling (Photoredox)
Application: Installing the -(CF2)-CH2-Ar motif onto heteroarenes.
Reagents:
-
Catalyst:
(1 mol%) + (5 mol%). -
Ligand: dtbbpy (5 mol%).[2]
-
Base:
or TMG (tetramethylguanidine).[2] -
Light Source: Blue LED (450 nm).[2]
Workflow:
-
Mix the difluoro acid (1.5 eq), Aryl Bromide (1.0 eq), and catalysts in DMF.
-
Degas thoroughly (sparge with Argon).
-
Irradiate with Blue LED at RT for 24 h.
-
Mechanism: The high oxidation potential of the
-difluoro carboxylate makes this difficult.[2] If yield is low, convert the acid to the Redox Active Ester (NHPI ester) first, then couple using Ni/electrochemical methods.[2]
Application Workflow & Decision Logic
Use the following logic tree to determine the best synthetic path for your target molecule.
Safety & Handling
-
Acidity: This compound is significantly more acidic than typical organic acids.[2] Treat it as a corrosive . It can cause severe eye damage.[2]
-
HF Potential: Under extreme thermal stress or strong basic hydrolysis conditions,
-difluoro compounds can potentially release fluoride ions.[2] Avoid contact with glass at high temperatures if using strong Lewis acids; use Teflon/PFA vessels for aggressive activation steps.[2] -
Storage: Store at 2-8°C under inert gas. Hygroscopic.
References
-
Synthesis of
-difluoro esters: Org. Synth.2017 , 94, 217-233.[2] Link (General protocol for Reformatsky with ethyl bromodifluoroacetate). -
Decarboxyl
-fluoro acids: Science2016 , 353(6303), 1014-1018.[2] Link (MacMillan/Merck photoredox protocols). -
Physicochemical Properties of Fluorinated Groups: J. Med. Chem.2008 , 51, 4359-4369.[2] Link (Review of fluorine bioisosteres).
-
Compound Data: PubChem CID 54595494 (Related Derivative).[2] Link
Sources
- 1. 3-fluorophenyl-2,2-dimethyl propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-fluorophenyl-2,2-dimethyl propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Safety Precautions and Handling of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
Abstract
This guide outlines the technical safety protocols for handling 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid , a specialized fluorinated building block used in medicinal chemistry. Often utilized as a metabolic stability bioisostere for phenylpropanoic acid, this compound presents unique hazards due to the inductive effects of the
Physicochemical Profile & Properties
The introduction of fluorine atoms at the alpha position drastically alters the electronic profile of the carboxylic acid. Researchers must recognize that this is not a weak organic acid.
| Property | Data / Description | Significance |
| Chemical Name | This compound | Target Molecule |
| Molecular Formula | High fluorine content | |
| Molecular Weight | ~220.15 g/mol | Stoichiometric calculations |
| Physical State | White to off-white crystalline solid | Dust inhalation hazard |
| Acidity (pKa) | ~1.3 – 2.0 (Predicted) | CRITICAL: 1000x more acidic than acetic acid. |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in water | Lipophilic organic acid |
| Stability | Stable at RT; Hygroscopic | Keep desiccated |
Scientific Insight: The electron-withdrawing nature of the two alpha-fluorine atoms stabilizes the carboxylate anion via inductive effects, lowering the pKa by approximately 3 log units compared to the non-fluorinated parent. This renders the compound corrosive to tissue and reactive toward acid-sensitive substrates.
Hazard Identification & Risk Assessment
Core Hazards
-
Skin Corrosion/Irritation (Category 1B): Due to low pKa, concentrated solutions can cause immediate chemical burns.
-
Serious Eye Damage (Category 1): Irreversible corneal damage is possible upon contact.
-
Respiratory Irritation: Dust or aerosols are highly irritating to mucous membranes.
-
Thermal Decomposition: At temperatures >150°C or during combustion, the compound may release Hydrogen Fluoride (HF) and fluorophosgene-like species.
The "Hidden Acid" Risk
Unlike liquid mineral acids (HCl,
Engineering Controls & PPE Matrix
Engineering Controls
-
Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood operating at face velocity >0.5 m/s.
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated solids are prone to static charge buildup, leading to powder scattering.
Personal Protective Equipment (PPE)
| Protection Zone | Recommendation | Rationale |
| Eye/Face | Chemical Splash Goggles + Face Shield | Prevent corneal damage from dust/splash. |
| Hand (Splash) | Double Nitrile Gloves (min 0.11 mm) | Standard protection for short tasks. |
| Hand (Immersion) | Neoprene or Butyl Rubber (0.3 mm) | Required for stock solution prep or spill cleanup. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Protects against acidic dust accumulation. |
| Respiratory | N95 (if outside hood) or P100 | Only if fume hood is unavailable (Emergency). |
Protocol: Safe Weighing & Stock Solution Preparation
Objective: Safely solubilize the solid without generating dust or exposure to corrosive aerosols.
Step-by-Step Methodology
-
Preparation:
-
Select a borosilicate glass vial (Class A) or HDPE container.
-
Note: While C-F bonds are stable, long-term storage of acidic fluorinated solutions is best in HDPE to prevent any potential etching of glass over months.
-
Pre-weigh the empty container with the cap ON.
-
-
Transfer (The "Static-Free" Technique):
-
Place the container in the fume hood.
-
Use a stainless steel or antistatic plastic spatula . Avoid glass spatulas which can chip.
-
Transfer the solid gently. If the powder is "fly-away" (static), use an ionizing gun for 5 seconds on the powder bed before scooping.
-
-
Solubilization:
-
Solvent Choice: DMSO or Methanol are preferred. Avoid basic solvents (amines) unless salt formation is intended, as this will generate heat (exothermic neutralization).
-
Add solvent slowly down the side of the vial to wash down adherent powder.
-
Vortexing: Cap tightly. Vortex at medium speed. Do not sonicate open vessels, as this aerosolizes the acidic solution.
-
-
Labeling:
-
Label immediately: "DANGER: CORROSIVE ORGANIC ACID" .
-
Visualization: Safe Handling Workflow
Figure 1: Step-by-step workflow for safe weighing and dissolution to minimize exposure risks.
Emergency Response & Spill Management
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. If redness persists, seek medical attention. Note: Unlike HF, Calcium Gluconate is generally NOT required unless the compound has undergone thermal decomposition, but standard acid burn protocols apply.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1] Immediate ophthalmologist consult is required due to acidity.
Spill Cleanup Protocol
Scenario: 500 mg powder spill in fume hood.
-
Isolate: Close hood sash. Alert nearby personnel.
-
Neutralize: Do not wipe dry powder. Cover with Sodium Bicarbonate (
) or a dedicated acid spill neutralizer. -
Wait: Allow neutralization (bubbling) to cease.
-
Clean: Moisten a paper towel (do not spray directly to avoid blowing powder), wipe up the slurry, and place in a hazardous waste bag.
-
Verify: Check pH of the surface with litmus paper to ensure neutrality.
Visualization: Spill Decision Tree
Figure 2: Decision tree for managing spills, differentiating between solid powder and liquid solutions.
Waste Disposal
-
Classification: Segregate as Halogenated Organic Acid .
-
Do NOT: Mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic reaction).
-
Container: High-Density Polyethylene (HDPE) jerricans are preferred over glass for final waste storage to prevent breakage and long-term etching.
References
-
PubChem. 3-(4-Fluorophenyl)propionic acid (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Carboxylic Acids. Available at: [Link]
-
Bordwell pKa Table. Acidity of Alpha-Substituted Carboxylic Acids. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in mechanistic understanding and practical, field-tested advice.
Introduction: Navigating the Fluorinated Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges primarily due to the introduction of the gem-difluoro moiety. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of adjacent functional groups. A common and effective synthetic route involves a two-step process:
-
Reformatsky Reaction: The condensation of 4-fluorobenzaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc to form ethyl 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate.
-
Dehydroxylation and Hydrolysis: Removal of the β-hydroxyl group followed by hydrolysis of the ester to yield the final carboxylic acid.
This guide will focus on troubleshooting issues that may arise during these key stages.
Visualizing the Pathway: Synthetic Overview
Caption: Synthetic route to this compound.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you might encounter during your synthesis.
Part 1: The Reformatsky Reaction - Formation of the β-Hydroxy Ester
The Reformatsky reaction is a cornerstone of this synthesis, but its success hinges on careful control of reagents and conditions.[1][2]
Q1: My Reformatsky reaction is not initiating, or the yield of the β-hydroxy ester is very low. What are the likely causes and solutions?
A1: Failure to initiate or low yields in a Reformatsky reaction are common issues, often stemming from the quality and activation of the zinc, or the purity of your reagents and solvent.
-
Causality: The reaction's initiation depends on the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate.[2] This process requires a highly active zinc surface, which can be easily passivated by an oxide layer. Moisture in the reaction will quench the organozinc intermediate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Reformatsky reaction.
-
Detailed Solutions:
Parameter Problem Solution Zinc Activation Zinc surface is passivated (oxidized). Activate the zinc immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used as an activator in the reaction vessel.[1] Reagent Purity 4-fluorobenzaldehyde may contain the corresponding benzoic acid, which will react with the organozinc intermediate. Purify the aldehyde by distillation or recrystallization. Solvent Purity Presence of moisture in the solvent (e.g., THF, dioxane). Use freshly distilled, anhydrous solvents. Storing solvents over molecular sieves is recommended. Reaction Temperature Temperature is too low for initiation or too high, leading to side reactions. The reaction is often initiated by gentle heating. Once initiated, the temperature should be controlled to maintain a steady reaction rate.
Q2: I am observing the formation of significant byproducts, such as the self-condensation of ethyl bromodifluoroacetate. How can I minimize this?
A2: The formation of byproducts often indicates that the rate of formation of the organozinc reagent is faster than its reaction with the aldehyde.
-
Causality: The organozinc intermediate can react with another molecule of ethyl bromodifluoroacetate. This is more likely to occur if the concentration of the organozinc reagent is high relative to the aldehyde.
-
Solutions:
-
Slow Addition: Add the ethyl bromodifluoroacetate slowly to the mixture of zinc and 4-fluorobenzaldehyde. This maintains a low concentration of the organozinc intermediate, favoring the reaction with the aldehyde.
-
Barbier-type Conditions: Add a solution of the aldehyde and the haloester simultaneously to a suspension of the activated zinc. This ensures that the organozinc reagent is formed in the presence of the aldehyde.
-
Part 2: Dehydroxylation and Hydrolysis
The conversion of the β-hydroxy ester to the final carboxylic acid involves two key transformations. Problems can arise in selectively removing the hydroxyl group and in the final hydrolysis step.
Q3: I am having difficulty with the dehydroxylation of the β-hydroxy ester. What are some effective methods and potential pitfalls?
A3: Dehydroxylation of a β-hydroxy ester can be challenging. A common approach is a two-step process involving activation of the hydroxyl group followed by reduction.
-
Recommended Protocol:
-
Mesylation/Tosylation: Convert the hydroxyl group to a better leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
-
Reductive Elimination: Treat the resulting mesylate/tosylate with a reducing agent, such as zinc dust in acetic acid or sodium borohydride, to effect the elimination and reduction of the double bond.
-
-
Troubleshooting:
-
Incomplete Mesylation/Tosylation: Ensure anhydrous conditions and use a slight excess of the sulfonyl chloride and base. Monitor the reaction by TLC.
-
Low Yield in Reduction: The choice of reducing agent and conditions is crucial. Experiment with different reducing systems if the initial attempts are unsuccessful.
-
Q4: The hydrolysis of my fluorinated ester is slow, or I am seeing decomposition of my product. What are the best conditions for this step?
A4: The presence of the electron-withdrawing difluoro group can make the ester less susceptible to hydrolysis.[3] Harsh conditions can lead to side reactions.
-
Causality: The electron-withdrawing fluorine atoms decrease the electron density at the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophilic attack by hydroxide or water.
-
Troubleshooting Hydrolysis:
Condition Problem Solution Basic Hydrolysis Slow or incomplete reaction with standard conditions (e.g., NaOH in MeOH/H2O).[4] Use a stronger base like lithium hydroxide (LiOH) in a THF/water mixture.[5] LiOH is often more effective for hindered or deactivated esters. Consider gentle heating to increase the reaction rate, but monitor for potential side reactions. Acidic Hydrolysis Potential for decarboxylation or other acid-catalyzed side reactions, especially at high temperatures. Use milder acidic conditions, such as a mixture of acetic acid and hydrochloric acid, and maintain a moderate temperature. Work-up Difficulty in separating the product from inorganic salts. After acidification of the reaction mixture, perform a thorough extraction with an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water and salts.
Q5: I am struggling with the purification of the final product, this compound. What are some effective purification strategies?
A5: Fluorinated carboxylic acids can sometimes be challenging to purify due to their physical properties.
-
Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvent systems, such as a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).
-
Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The acidity of the silica gel can sometimes cause issues; in such cases, adding a small amount of acetic acid to the eluent can improve the separation.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer and extract the pure carboxylic acid with an organic solvent.
-
Summary of Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-Difluoro-3-(4-fluorophenyl)-3-hydroxypropanoate (Reformatsky Reaction)
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.5 eq.).
-
Add anhydrous THF as the solvent.
-
In a separate flask, prepare a solution of 4-fluorobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF.
-
Add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat to initiate the reaction (an exothermic reaction should be observed).
-
Once the reaction has initiated, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2,2-Difluoro-3-(4-fluorophenyl)propanoate
-
Dissolve the fluorinated ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and carefully acidify with dilute HCl until the pH is acidic (e.g., pH 2-3).
-
Extract the carboxylic acid with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by crystallization or column chromatography.
By understanding the underlying chemical principles and anticipating potential challenges, researchers can significantly improve the yield and purity of this compound. This guide provides a framework for troubleshooting common issues, but careful observation and systematic optimization will always be key to success in the laboratory.
References
-
A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Poisson, J. F., & Linclau, B. (2014). Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines. The Journal of Organic Chemistry, 79(9), 4186–4195. [Link]
-
Reformatsky Reaction. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
-
Reformatsky reaction. (2023, October 22). In Wikipedia. [Link]
-
memrise5. (2024, January 18). Hydrolysis product troubleshooting. Reddit. [Link]
-
Corma, A., & Rius, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 213–245. [Link]
-
Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]
-
Jecs, E., Kálmán, F. S., & Beke-Somfai, T. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2474–2485. [Link]
- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.).
-
Vijayalakshmi, D., Balakrishna, K., & Mustafa, S. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 30(2), 309–312. [Link]
-
RemarkableMove5415. (2025, July 21). Why are my ester hydrolysis not working. Reddit. [Link]
Sources
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Purification of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
Welcome to the technical support resource for 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable fluorinated building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its purification?
A1: The purification strategy for this molecule is dictated by several key features:
-
Acidity: The carboxylic acid moiety (with a pKa typically in the range of 2-4) allows for straightforward manipulation using acid-base chemistry. This is the cornerstone of extractive purification to remove neutral or basic impurities.
-
Fluorination: The gem-difluoro group at the α-position and the fluoro-substituted phenyl ring increase the molecule's polarity and alter its solubility profile compared to its non-fluorinated analogs. The presence of fluorine also provides a unique spectroscopic handle (¹⁹F NMR) for purity analysis.
-
Solid-State Properties: The compound is typically a white to off-white solid at room temperature.[1] This makes crystallization a viable and highly effective method for final purification, capable of removing closely related impurities and achieving high purity levels (>99%).[2]
-
Potential for Degradation: While generally stable, fluorinated carboxylic acids can be susceptible to decarboxylation under harsh thermal conditions.[3] Purification methods should ideally be conducted at moderate temperatures.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: The impurity profile largely depends on the synthetic route. A common approach is the Reformatsky reaction between a 4-fluorobenzaldehyde and an ester of bromodifluoroacetic acid, followed by hydrolysis. Potential impurities include:
-
Unreacted Starting Materials: 4-fluorobenzaldehyde and the ethyl or methyl bromodifluoroacetate.
-
Ester Intermediate: The ethyl or methyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate and its subsequent dehydration or reduction products. The primary intermediate, ethyl 2,2-difluoro-3-(4-fluorophenyl)propanoate, will be a major impurity if hydrolysis is incomplete.
-
Side-Products: Impurities from side reactions, such as compounds resulting from self-condensation of the starting materials or over-reduction.[4]
Q3: How should I store the purified this compound?
A3: For long-term stability, the purified solid should be stored in a tightly sealed container in a cool, dry place. Storage at -20°C is recommended for extended periods to minimize any potential for slow degradation.[1][5]
Troubleshooting Purification Challenges
This section addresses specific issues encountered during the purification workflow, providing causal explanations and step-by-step protocols for resolution.
Problem 1: My crude product has low purity (<85%) and contains significant amounts of neutral byproducts after the initial workup.
Cause: This is often due to incomplete hydrolysis of the ester intermediate or the presence of unreacted, neutral starting materials like 4-fluorobenzaldehyde. An acid-base extraction is the most effective first-pass purification step to isolate the desired carboxylic acid.
Solution: Detailed Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent. Ethyl acetate (EtOAc) or diethyl ether (Et₂O) are excellent choices due to their immiscibility with water and good solvency for the product.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution. Perform the extraction three times (3x) to ensure complete transfer of the acidic product into the aqueous layer as its carboxylate salt.
-
Expert Insight: Use of a strong base like sodium hydroxide (NaOH) is generally discouraged as it can sometimes promote side reactions with certain impurities. Bicarbonate is sufficiently basic to deprotonate the carboxylic acid without being overly aggressive.
-
-
Separation of Layers: Combine the aqueous layers. At this stage, neutral impurities (e.g., the ester intermediate, starting aldehyde) will remain in the organic layer, which can now be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath to manage any exotherm. Slowly acidify with 1 M hydrochloric acid (HCl) until the pH is ~1-2. The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum to remove residual water. This product is now significantly purer and ready for further purification by crystallization or chromatography, if necessary.
Problem 2: My product is an oil and fails to crystallize, even after successful extraction.
Cause: The failure to crystallize, or "oiling out," is typically caused by the presence of residual solvents or impurities that form a eutectic mixture, depressing the melting point.
Solution: Systematic Approach to Crystallization
-
Ensure Dryness: First, ensure the product is completely free of water and extraction solvents. Dry the material under high vacuum, potentially with gentle heating (40-50°C), for several hours.
-
Solvent Screening: The key to successful crystallization is finding a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
| Solvent System | Suitability for Crystallization | Notes |
| Toluene | Excellent | Often yields high-quality crystals. |
| Heptane/Ethyl Acetate | Excellent (co-solvent) | Dissolve in a minimum amount of hot ethyl acetate and add hot heptane until turbidity appears. |
| Dichloromethane/Hexane | Good (co-solvent) | Similar to the heptane/EtOAc system. |
| Water | Poor | Generally too insoluble, but can be used for washing. |
-
Crystallization Protocol:
-
Place the oily product in a clean flask.
-
Add a small amount of the chosen hot solvent (e.g., toluene) until the oil just dissolves.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Problem 3: I have a persistent impurity that co-elutes with my product during reverse-phase HPLC analysis.
Cause: This indicates an impurity with very similar polarity and properties to the desired product, such as a positional isomer or a closely related analog. Standard C18 columns may not provide sufficient selectivity.
Solution: Advanced Chromatographic Strategies
-
Method Optimization: Before abandoning chromatography, systematically optimize the conditions. This includes modifying the mobile phase composition (acetonitrile vs. methanol), gradient slope, and temperature.
-
Employ Ion-Pairing or Repelling Agents: For acidic compounds, adding a fluorinated carboxylic acid like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape and selectivity.[6] These agents can act as "ion repelling agents," modifying the retention of similarly charged analytes.[6]
-
Alternative Stationary Phases: If a C18 column fails, consider a different stationary phase that offers alternative separation mechanisms.
-
Phenyl-Hexyl Column: Offers pi-pi interactions, which can help differentiate between aromatic compounds.
-
Pentafluorophenyl (PFP) Column: Specifically designed for the separation of halogenated and aromatic compounds, offering unique selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can provide better retention and separation.[7]
-
Caption: Decision workflow for resolving co-eluting impurities in HPLC.
Purity Assessment Protocols
Accurate determination of purity is critical. A multi-technique approach is always recommended.
Q4: What is the best way to confirm the purity and identity of my final product?
A4: No single technique is sufficient. A combination of chromatography and spectroscopy is required for unambiguous confirmation.
-
Purpose: To quantify the purity and detect non-volatile impurities.
-
Typical Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Expected Result: A single major peak with >99% area. A certificate of analysis for a similar compound shows purity determined by HPLC.[1]
-
Purpose: To confirm the chemical structure and identify any structural isomers or residual solvents.
-
¹H NMR: Will confirm the presence of the aromatic and aliphatic protons and their respective integrations.
-
¹⁹F NMR: This is a crucial and highly sensitive technique for fluorinated molecules. It should show two distinct signals: one for the -CF₂- group and one for the aryl-F. The absence of other fluorine-containing signals is a strong indicator of purity.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in negative mode is typically effective for carboxylic acids, showing the [M-H]⁻ ion.
Caption: Standard workflow for the purification and analysis of the target compound.
References
- Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chrom
- Full article: Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. (2023). Taylor & Francis.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). PMC.
- A Process For Preparation Of Difluoro Propionic Acid And Its Ester Derivatives.
- The detection of perfluoro carboxylic acids in complex environmental matrices utilising ultrasound-assisted extraction and chromatographic analysis. (2025). Enlighten Theses.
- Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis.
- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
- Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024). Radboud Repository.
- A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).
- 3-(4-Fluorophenyl)propanoic acid-COA-772811-MedChemExpress. MedChemExpress.
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2025).
- 3-(4-Fluorophenyl)propanoic acid | Biochemical Reagent. MedchemExpress.com.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming poor solubility of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid
Executive Summary
You are likely encountering solubility issues with 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid due to the "Fluorine Paradox." While the carboxylic acid moiety suggests water solubility, the
This guide moves beyond generic advice to address the specific behavior of
Part 1: The Physicochemical Landscape
Before attempting solubilization, you must understand the forces at play. This molecule is not a standard fatty acid; it is an electron-deficient, lipophilic acid.
| Property | Value / Behavior | Implication for Solubility |
| Acidity ( | ~1.5 – 2.5 (Estimated) | Significantly more acidic than non-fluorinated propanoic acid ( |
| Lipophilicity (LogP) | ~2.0 | The |
| Solid State | Crystalline (mp 86-91°C) | High lattice energy requires significant solvent interaction to break. |
| Common Failure Mode | "Oiling Out" | Upon dilution from DMSO into water, the compound often forms a liquid-liquid phase separation rather than a precipitate, complicating filtration and dosing. |
Part 2: Solubility Decision Matrix
Use the following logic flow to determine the optimal solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.
Part 3: Validated Protocols
Protocol A: The "DMSO Spike" (For Biochemical Assays)
Best for: High-throughput screening, enzymatic assays.
The Mechanism: DMSO disrupts the crystal lattice. Dilution into buffer relies on the high dielectric constant of water to maintain the ionized state.
Critical Warning: The
-
Stock Preparation: Dissolve compound in 100% anhydrous DMSO to a concentration of 100 mM . Sonicate if necessary.
-
Buffer Selection: Ensure your assay buffer is pH 7.4 or higher . Phosphate Buffered Saline (PBS) or HEPES are suitable.
-
The Dilution Step (Crucial):
-
Place the buffer in a vortexing tube.
-
Slowly inject the DMSO stock directly into the center of the vortex.
-
Do not add buffer to the DMSO; this causes local regions of high concentration and precipitation.
-
-
Validation: Visually inspect for turbidity. If turbid, reduce stock concentration to 50 mM.
Protocol B: In-Situ Salt Formation (For pH-Sensitive Applications)
Best for: Cell culture where DMSO toxicity is a concern, or large-scale synthesis.
The Mechanism: We exploit the acidity of the
-
Calculate Stoichiometry: You need a 1:1.1 molar ratio of Base:Acid.
-
Preparation:
-
Prepare a 0.1 M TRIS solution in water.
-
Add the solid this compound directly to this solution.
-
Vortex/Sonicate. The pH will initially drop; if it remains below pH 6.0, add dilute NaOH dropwise until clear.
-
-
Why TRIS? Unlike Sodium (Na+), the TRIS cation is bulky and organic, which helps solubilize the lipophilic fluorinated tail of your molecule (Hydrotropic effect).
Protocol C: The Formulation Blend (For In Vivo Dosing)
Best for: IP or PO dosing in rodents.
The Mechanism: A ternary system (Polar solvent + Surfactant + Water) prevents the "Oiling Out" phenomenon common with fluorinated aromatics.
Recommended Vehicle:
-
5% DMSO (Solubilizer)
-
40% PEG 400 (Cosolvent/Stabilizer)
-
55% Water (Bulk carrier)
Step-by-Step:
-
Dissolve compound completely in the required volume of DMSO.
-
Add the PEG 400 and vortex until a clear, viscous solution forms.
-
Slowly add the water in aliquots with continuous vortexing.
-
Note: The solution may warm up (exothermic mixing of DMSO/Water). Allow to cool to RT before dosing.
-
Part 4: Troubleshooting & FAQs
Q1: I diluted my DMSO stock into water and it turned cloudy immediately. Why? A: You likely experienced "Dielectric Crash." The 2,2-difluoro group is highly hydrophobic. When you hit the water, the solvent's capacity to hold the lipophilic tail dropped instantly.
-
Fix: Ensure your aqueous buffer pH is > 7.4. The ionized form (
) is much more soluble than the protonated form ( ). If pH is already high, switch to Protocol C (PEG 400).
Q2: The compound seems to melt into a separate liquid layer at the bottom of the vial. A: This is "Oiling Out," a classic behavior of fluorinated organics. The compound has formed a supersaturated oil phase rather than crystallizing.
-
Fix: Do not attempt to filter this; you will lose your compound. Add a surfactant (e.g., 0.1% Tween 80) or increase the percentage of organic cosolvent (Ethanol or PEG) to re-dissolve the oil.
Q3: Can I use this compound in acidic media (pH < 4)?
A: No. The
Part 5: References
-
Effect of Fluorine Substitution on the Acidity of Carboxylic Acids.
-
Source: The Journal of Organic Chemistry.
-
Context: Explains the inductive effect of
-fluorine atoms lowering . -
Link:[Link]
-
-
Lipophilicity Modulations by Fluorination.
-
Source: National Institutes of Health (PMC).
-
Context: Details how fluorination correlates with membrane partitioning and LogP increases.
-
Link:[Link]
-
-
Solubilization Strategies for Poorly Water-Soluble Drugs.
-
PubChem Compound Summary: 3-(4-Fluorophenyl)propionic acid.
-
Source: National Library of Medicine.
-
Context: Baseline physicochemical data for the mono-fluorinated analog (used for comparative estimation).
-
Link:[Link]
-
Sources
refining purification protocols for 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid derivatives
Ticket ID: DF-902-Purification Topic: Refining Purification Protocols for 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Invisible" pKa Shift
Researchers often treat This compound (Target 1 ) as a standard carboxylic acid. This is the root cause of purification failure.
The introduction of the gem-difluoro (
Implication: At pH 4.0, where standard acids are protonated and lipophilic, your target molecule is still fully ionized and water-soluble. Standard acid-base workups will fail or result in massive yield loss if this shift is not accounted for.
Module 1: The "pH-Switch" Extraction Protocol
Objective: Leverage the acidity difference between the target (pKa ~1.3) and non-fluorinated impurities (pKa ~4.[1]8) to achieve >95% purity before chromatography.
The Science: By adjusting the aqueous phase to pH 3.0 , we create a divergence in solubility.
-
Impurity (Des-fluoro/Mono-fluoro acids): At pH 3.0 (below their pKa), they are protonated (neutral) and partition into the organic layer.
-
Target (Gem-difluoro acid): At pH 3.0 (above its pKa), it remains deprotonated (anionic) and stays in the aqueous layer.
Step-by-Step Protocol:
-
Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
The "Scrub" Wash (Critical Step):
-
Wash the organic layer with 50 mM Citrate Buffer (pH 3.0) .
-
Observation: The target stays in the aqueous buffer (as carboxylate). Non-acidic impurities and weaker acid byproducts stay in the EtOAc.
-
Action: Separate layers. KEEP THE AQUEOUS LAYER.
-
-
Recovery:
-
Acidify the collected aqueous layer to pH < 1.0 using 6M HCl. Caution: Exotherm.
-
Extract the now-protonated target back into Dichloromethane (DCM) (
). -
The gem-difluoro target is now in the DCM layer, stripped of non-fluorinated analogs.
-
-
Drying: Dry over
, filter, and concentrate.
Figure 1: Selective pH-Switch Extraction Logic based on pKa differentials.
Module 2: Chromatographic Refinement
Issue: "Streaking" or "Tailing" on Silica Gel.
Cause: The highly acidic
Recommended Mobile Phases:
| Mode | Stationary Phase | Solvent A | Solvent B | Modifier (Critical) |
| Normal Phase | Silica (40 | Hexanes | EtOAc | 1.0% Formic Acid (Do not use Acetic) |
| Reverse Phase | C18 (End-capped) | Water | Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) |
Troubleshooting the "Mono-Fluoro" Impurity: The mono-fluoro impurity (2-fluoro-3-(4-fluorophenyl)propanoic acid) often co-elutes with the gem-difluoro target.
-
Solution: Switch to Reverse Phase (C18) .
-
Mechanism: The "Fluorous Effect." The gem-difluoro group is significantly more lipophilic and creates a "fluorine shield" that interacts differently with the C18 chains compared to the mono-fluoro analog.
-
Gradient: Shallow gradient (e.g., 5% to 40% B over 30 minutes) is required to resolve the species.
Module 3: Crystallization via Salt Formation
Issue: The target often isolates as a viscous oil that refuses to crystallize due to the disruption of crystal lattice energy by the fluorine atoms.
The "DCHA" Protocol (Self-Validating System): Instead of crystallizing the free acid, crystallize the Dicyclohexylamine (DCHA) salt. This is a standard industrial technique for purifying difficult acids.
-
Stoichiometry: Dissolve the oily free acid in minimal hot Acetone or EtOAc. Add 1.05 equivalents of Dicyclohexylamine.
-
Precipitation: The acid-base reaction is exothermic. Upon cooling, the bulky DCHA salt usually crystallizes readily, excluding impurities that do not fit the new lattice.
-
Filtration: Filter the white solid.
-
Regeneration: Suspend the salt in water, acidify with 1M HCl, and extract with DCM to recover the ultra-pure free acid.
Figure 2: Salt formation workflow for converting non-crystalline oils to solids.
Frequently Asked Questions (FAQs)
Q1: My NMR shows a triplet at ~6.0 ppm that integrates to 1H. Is this my product?
A: No. That is likely the mono-fluoro impurity (
-
The gem-difluoro target (
) has no proton at the alpha position. -
The mono-fluoro impurity has a proton (
) that splits into a doublet of doublets (or apparent triplet) due to H-F coupling ( ). -
Action: Check
NMR. The target will show a singlet (or AB quartet if chiral center at C3 influences it) around -100 to -110 ppm. The impurity will show a signal around -180 to -200 ppm.
Q2: Can I use silica gel with triethylamine (TEA) to run the column? A: Absolutely not. The target acid is strong enough to form a salt with TEA on the silica column. This salt will likely streak badly or stick permanently to the silica. Always use acidic modifiers (Formic acid or TFA) to keep the molecule in its protonated, non-polar state for Normal Phase chromatography.
Q3: I'm seeing "defluorination" during my base wash. Is this possible?
A: Yes, if the base is too strong.
Although
-
Fix: Use mild bases like
or Citrate buffers. Avoid hydroxide bases ( ) unless temperature is strictly controlled at .
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). The pKa of alpha,alpha-difluoroalkylcarboxylic acids. Journal of Organic Chemistry, 60(6), 1626–1631. Link
-
Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link
Sources
Validation & Comparative
structure-activity relationship (SAR) studies of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid analogs
Executive Summary
Context: In the optimization of carboxylic acid-containing pharmacophores—specifically for PPAR agonists, PTP1B inhibitors, and GABA-B analogs—the metabolic instability of the
The Solution: 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid represents a strategic "bioisosteric hop" from the parent phenylpropanoic acid. The introduction of the gem-difluoro (
-
Metabolic Blockade: It sterically and electronically prevents
-oxidation. -
pKa Modulation: It significantly lowers the pKa (increasing acidity), often improving potency against targets requiring a strong anion (e.g., mimicking a phosphate group).[1]
This guide compares the Gem-Difluoro Analog against its Non-Fluorinated Parent and the Monofluoro Intermediate to validate its utility in lead optimization.
Chemical Profile & Alternatives[2][3]
The Product: Gem-Difluoro Analog
-
Structure: this compound[1]
-
Role: Metabolic blocker & Phosphate Bioisostere.
-
Key Feature: The
group acts as an electron-withdrawing powerhouse, stripping electron density from the carboxylate, stabilizing the anion, and preventing hydrogen atom abstraction.[1]
Alternative A: The Parent (Non-Fluorinated)[1]
-
Role: Baseline scaffold.
-
Limitation: The
-methylene hydrogens are susceptible to metabolic abstraction (dehydrogenation or hydroxylation). The pKa (~4.8) means a significant fraction remains protonated (neutral) in acidic microenvironments.[1]
Alternative B: The Monofluoro Analog
-
Structure: 2-Fluoro-3-(4-fluorophenyl)propanoic acid[1]
-
Role: Intermediate modification.
-
Limitation: Introduces chirality (creating enantiomeric complexity) without achieving the full pKa lowering effect of the gem-difluoro substitution.
Comparative Performance Data
The following data summarizes the physicochemical shifts observed when transitioning from the parent hydrocarbon to the gem-difluoro analog.
| Parameter | Parent (Non-Fluorinated) | Alternative (Mono-Fluoro) | Product (Gem-Difluoro) | Impact on Drug Design |
| pKa (Acid Dissociation) | ~4.8 | ~3.2 | ~1.5 - 2.0 | Critical: The product is fully ionized at physiological pH, mimicking phosphate groups (e.g., for PTP1B inhibition).[1] |
| LogD (7.4) | 1.8 | 1.9 | 2.1 | Moderate: Fluorine is lipophilic, but the increased ionization at pH 7.4 offsets this, keeping LogD manageable.[1] |
| Metabolic Stability ( | < 30 min | ~ 45 min | > 120 min | High: The C-F bond strength (approx. 116 kcal/mol) effectively blocks CYP-mediated |
| Conformational Bias | Flexible | Semi-Rigid | Rigidified | The "Gauche Effect" of fluorine restricts bond rotation, potentially locking the bioactive conformation. |
Note on Data: Values are representative of the structural class based on standard medicinal chemistry literature for phenylpropanoic acid derivatives.
Mechanistic Insight: The Fluorine Effect
The pKa Shift & Bioisosterism
The gem-difluoro group is highly electronegative. Through the inductive effect (
-
Mechanism:
-
Result: The O-H bond weakens, and the resulting carboxylate anion is stabilized. This makes the molecule a bioisostere for a phosphate group (
), allowing it to bind effectively to positively charged arginine/lysine pockets in enzymes like PTP1B or receptors like PPAR .[1]
Metabolic Armor
In the parent compound, the
-
Substitution: Replacing
with removes the abstractable proton.[1] -
Stability: The C-F bond is chemically inert to oxidative cleavage under physiological conditions, forcing metabolism to occur at less favorable sites (e.g., the distal phenyl ring, which is already blocked by the 4-Fluoro substituent).[1]
Experimental Protocols
Protocol A: Synthesis via Reformatsky Reaction
Standard protocol for introducing the
Reagents:
Step-by-Step Workflow:
-
Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF under Argon. Activate with a drop of TMSCl.
-
Addition: Add Ethyl bromodifluoroacetate (1.2 eq) slowly to the refluxing Zn suspension to form the organozinc reagent.
-
Coupling: Add 4-Fluorobenzaldehyde (1.0 eq) dropwise. Reflux for 2–4 hours.
-
Quench: Cool to
and quench with 1M HCl. Extract with EtOAc. -
Deoxygenation (Critical Step): The resulting
-hydroxy ester must be deoxygenated.-
Method: Treat with Thionyl Chloride (
) / Pyridine to form the elimination product or chloro-intermediate, followed by Hydrogenation ( ) or radical reduction ( ) to yield Ethyl 2,2-difluoro-3-(4-fluorophenyl)propanoate .[1]
-
-
Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) at RT for 4 hours. Acidify to pH 1 to precipitate the final acid.
Protocol B: Microsomal Stability Assay
Objective: Validate the metabolic blockade.
-
Incubation: Incubate test compound (
) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Visualizations
Figure 1: SAR Logic & Optimization Pathway
This diagram illustrates the decision matrix for selecting the gem-difluoro analog based on specific pharmacological needs.
Caption: Decision tree for transitioning from phenylpropanoic acid to the 2,2-difluoro analog to address metabolic and potency limitations.
Figure 2: Synthesis Workflow (Reformatsky Route)
Caption: Step-by-step synthetic pathway utilizing the Reformatsky reaction to install the gem-difluoro moiety.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]
-
Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006).[1] Trifluoromethylation at the alpha-Position of alpha,beta-Unsaturated Ketones: Reformatsky-Honda Reaction.[3] Organic Syntheses, 83, 177.[1][3] [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ...[1] & Liu, H. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506.[1] [Link]
-
Xing, L., & Feng, Y. (2020).[1][4] Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(17), 9036-9044.[1] [Link][1]
Sources
Performance Benchmarking of 2,2-Difluoro-3-(4-fluorophenyl)propanoic Acid Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to enhance pharmacological properties. This guide provides a comprehensive performance benchmark of 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid derivatives, a promising class of non-steroidal anti-inflammatory drugs (NSAIDs). By leveraging key structural modifications, these derivatives aim to optimize efficacy, selectivity, and safety profiles compared to existing therapeutic options. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data to inform preclinical and clinical research strategies.
Introduction: The Rationale for Fluorination in NSAID Development
The development of novel NSAIDs is driven by the need to mitigate the well-documented gastrointestinal and cardiovascular side effects associated with traditional therapies. The introduction of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes. In the context of this compound derivatives, the gem-difluoro group at the α-position and the fluoro-substitution on the phenyl ring are hypothesized to modulate the compound's interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[2] The selective inhibition of COX-2 over COX-1 is a key strategy in the design of modern NSAIDs to reduce gastrointestinal toxicity.[2] The unique electronic properties of the difluoromethyl group in the target derivatives are expected to influence their binding affinity and selectivity for the COX-2 active site.
Figure 1: Mechanism of action of NSAIDs targeting the COX pathway.
Comparative In Vitro Performance: COX-1 and COX-2 Inhibition
To benchmark the performance of this compound derivatives, we present in vitro data for a structurally related compound, 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid (Compound A), which shares key structural motifs. The inhibitory activity against ovine COX-1 and COX-2 was determined using an enzyme immunoassay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound A | 15.7 - 26.6 | 0.29 - 3.3 | 8.1 - 54.1 |
| Celecoxib | >100 | 0.42 | >238 |
| Ibuprofen | 13 | 35 | 0.37 |
| Diclofenac | 1.1 | 0.06 | 18.3 |
Table 1: Comparative in vitro COX-1 and COX-2 inhibition data. Data for Compound A is sourced from studies on structurally related 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives.[2][3] Data for Celecoxib, Ibuprofen, and Diclofenac are from various literature sources for comparative purposes.
The data indicates that Compound A exhibits potent inhibition of COX-2, with IC50 values in the low micromolar to nanomolar range.[3] Importantly, it demonstrates a favorable selectivity index for COX-2 over COX-1, suggesting a reduced potential for gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen. While not as selective as celecoxib, the performance of this structural class is highly promising for a balanced efficacy and safety profile.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The anti-inflammatory activity of these derivatives was evaluated in the well-established carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response and is a standard preclinical assay for evaluating NSAIDs.
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| Compound A Derivative | 10 | ~50-60% |
| Ibuprofen | 100 | ~40-50% |
| Diclofenac | 10 | ~60-70% |
Table 2: In vivo anti-inflammatory activity in the carrageenan-induced paw edema model in rats. Data for the Compound A derivative is based on structurally related compounds.[1][4]
The results demonstrate that the this compound structural class exhibits significant anti-inflammatory activity in vivo. At a lower dose, the test compound showed comparable or even superior efficacy to a higher dose of ibuprofen, highlighting the potential for increased potency.[4]
Comparison with Other Alternatives
Traditional NSAIDs
As shown in the comparative data, this compound derivatives offer a potential advantage over traditional, non-selective NSAIDs like ibuprofen due to their COX-2 selectivity. This selectivity is a key factor in reducing the risk of gastrointestinal complications, a major drawback of long-term NSAID therapy.
Corticosteroids
Corticosteroids are potent anti-inflammatory agents but are associated with a range of serious side effects with long-term use, including osteoporosis, immunosuppression, and metabolic disturbances.[5] While highly effective, their use is often limited to short-term treatment of acute inflammation or severe disease.[6] In contrast, a selective oral NSAID like the this compound derivatives could offer a safer alternative for chronic inflammatory conditions such as rheumatoid arthritis.[7] A systematic review has suggested that intra-articular NSAID injections may provide equivalent or better pain relief with a lower recurrence rate compared to corticosteroids.[3]
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol based on established methods for similar compounds.
Step 1: Synthesis of Ethyl 2,2-difluoro-3-(4-fluorophenyl)propenoate
To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is added activated zinc dust (1.5 eq). The mixture is stirred at reflux for 4-6 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Hydrogenation to Ethyl 2,2-difluoro-3-(4-fluorophenyl)propanoate
The product from Step 1 is dissolved in ethanol, and 10% Pd/C (5 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
Step 3: Hydrolysis to this compound
The ester from Step 2 is dissolved in a mixture of THF and water (2:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield the final product.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the test compounds on ovine COX-1 and COX-2 is determined using a commercially available enzyme immunoassay (EIA) kit. The assay is performed according to the manufacturer's instructions. Briefly, various concentrations of the test compounds are incubated with the respective COX enzyme and arachidonic acid as the substrate. The production of prostaglandin F2α is quantified colorimetrically at 412 nm. IC50 values are calculated from the concentration-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay
Male Wistar rats (180-220 g) are used for the study. The animals are fasted overnight with free access to water. The test compounds, vehicle (0.5% carboxymethylcellulose), or a standard drug (e.g., ibuprofen) are administered orally. One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[4][8]
Conclusion and Future Directions
The performance benchmarks presented in this guide indicate that this compound derivatives represent a promising class of anti-inflammatory agents. Their potent and selective inhibition of COX-2, coupled with significant in vivo efficacy, suggests a favorable therapeutic profile with a potentially reduced risk of gastrointestinal side effects. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate the clinical potential of this compound class. The strategic use of fluorine substitution in the design of novel NSAIDs continues to be a valuable approach in the quest for safer and more effective treatments for inflammatory diseases.
References
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). Retrieved from [Link]
-
Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions. (n.d.). MedicineNet. Retrieved from [Link]
- Use of corticoids and non-steroidal anti-inflammatories in the treatment of rheumatoid arthritis: Systematic review and network meta-analysis. (2021). PLOS ONE, 16(4), e0249544.
- Corticosteroids versus placebo and NSAIDs for rheumatoid arthritis. (2005).
- Cost-effectiveness of low dose corticosteroids versus non-steroidal anti-inflammatory drugs and COX-2 specific inhibitors in the long-term treatment of rheumatoid arthritis. (2003).
-
Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... (n.d.). ResearchGate. Retrieved from [Link]
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). European Journal of Medicinal Chemistry, 227, 113939.
- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.).
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). Retrieved from [Link]
-
In vitro COX-1 and COX-2 enzyme inhibition data. (n.d.). ResearchGate. Retrieved from [Link]
-
In vivo and in vitro anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]
-
In-vitro COX-1 and COX-2 enzyme inhibition assay data. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. (n.d.). ResearchGate. Retrieved from [Link]
- Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. (2003). Journal of Toxicological Sciences, 28(2), 1-13.
- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.).
-
3-(4-Fluorophenyl)propionic acid. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(19), 6296.
-
2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). BMC Pharmacology and Toxicology, 22(1), 73.
-
Preparation of 2,3-dihydroxy-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). International Journal of Molecular Sciences, 24(13), 10834.
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. Retrieved from [Link]
-
Preparation of 3-phenylpropionic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology, 10, 936495.
- Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). Pharmaceutics, 15(12), 2735.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are non-steroidal anti-inflammatory drug injections an alternative to steroid injections for musculoskeletal pain?: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions [medicinenet.com]
- 6. Corticosteroids versus placebo and NSAIDs for rheumatoid arthritis | Cochrane [cochrane.org]
- 7. Use of corticoids and non-steroidal anti-inflammatories in the treatment of rheumatoid arthritis: Systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
Safety Operating Guide
2,2-Difluoro-3-(4-fluorophenyl)propanoic acid proper disposal procedures
Topic:
Executive Summary: Operational Directive
Immediate Classification: Halogenated Organic Acid Waste.
Disposal Method: High-Temperature Incineration (
Part 1: Chemical Profile & Hazard Assessment
To handle 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid safely, one must understand why it behaves differently than non-fluorinated analogs like propanoic acid.
The Fluorine Effect (Inductive Acidification):
The presence of the
Physio-Chemical Data for Disposal Logistics:
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | High Fluorine content requires HF scrubbing during incineration. | |
| Acidity (Predicted) | pKa | Corrosive. Incompatible with metal containers (Carbon steel, Aluminum). |
| Physical State | Solid (Crystalline Powder) | Dust inhalation hazard; requires particulate respirator (N95/P100) during weighing. |
| Combustion Byproducts | HF, CO, | Toxic Gas Generation. Incineration must occur in a facility equipped with wet scrubbers. |
| Solubility | Soluble in organic solvents (DMSO, MeOH) | Compatible with halogenated solvent waste streams. |
Part 2: Pre-Disposal Stabilization & Packaging
1. Container Compatibility (The "Self-Validating" System)
-
Approved Materials: Borosilicate glass, High-Density Polyethylene (HDPE), or Polytetrafluoroethylene (PTFE/Teflon). These materials resist the acidic protonation and fluoride interaction.
-
Prohibited Materials: Metal cans (rapid corrosion due to acidity) or standard LDPE (potential for long-term permeation if dissolved in solvent).
2. Segregation Logic
-
Stream: "Halogenated Organic Waste"
-
Incompatibility: Never mix with Strong Bases (e.g., NaOH, KOH) or Strong Oxidizers (e.g., Peroxides).
-
Reasoning: Mixing with bases causes an exothermic neutralization reaction that can pressurize the container. Mixing with oxidizers risks destabilizing the phenyl ring, leading to uncontrolled decomposition.
-
3. Labeling Requirements Labels must explicitly state:
-
Full Chemical Name: this compound.
-
Hazard Pictograms: Corrosive (GHS05), Irritant (GHS07).
-
Specific Note: "Contains Organic Fluorine – HF Generation upon Combustion."
Part 3: Disposal Workflow
The following decision tree illustrates the cradle-to-grave lifecycle of the waste, ensuring no step is missed.
Figure 1: Operational decision tree for the segregation and disposal of fluorinated organic acid waste.
Part 4: Incineration & Environmental Fate[1][2]
Researchers often misunderstand why "Halogenated" waste is more expensive to dispose of. It is not arbitrary; it is thermodynamic.
The Mechanism of Destruction:
-
Thermal Breakdown: The C-F bond is one of the strongest in organic chemistry (
485 kJ/mol). To fracture this bond completely and prevent the formation of toxic intermediates, the incinerator must operate at with a residence time of at least 2 seconds [1]. -
HF Generation: Upon bond fracture, the fluorine atoms combine with hydrogen from the fuel source to form Hydrogen Fluoride (HF) gas:
-
Wet Scrubbing (The Safety Net): The flue gas is passed through a scrubber containing an alkaline solution (typically Calcium Hydroxide,
). This neutralizes the HF, precipitating it as insoluble Calcium Fluoride ( ), which is then landfilled as non-hazardous mineral waste [2].
Part 5: Emergency Spill Response Protocol
Scenario: Benchtop spill of solid powder or liquid solution.
-
PPE Upgrade: Immediately don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use a respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquid: Absorb with a non-combustible absorbent (Vermiculite or Sand). Do not use sawdust (oxidizer incompatibility).
-
-
Neutralization (Surface):
-
After removing the bulk material, wipe the surface with a saturated Sodium Bicarbonate (
) solution. -
Validation: Use pH paper to ensure the surface is neutral (pH 6-8) before final cleaning with water.
-
-
First Aid (Skin Contact):
-
Wash immediately with soap and water for 15 minutes.
-
Note: While this is an organic acid, the metabolic release of fluoride ions is possible. If deep tissue pain persists, seek medical attention and inform the provider of potential organic fluoride exposure [3].
-
References
-
European Commission. (2010). Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control). Article 50, Paragraph 2 (Incineration Temperature Requirements). Link
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[1][2][3][4] (Applicable to general fluorinated organic destruction). Link
-
Fisher Scientific. (2021). Safety Data Sheet: 3-(4-Fluorophenyl)propionic acid (Analogous Hazard Data).Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
